Hydrogen-Bond Donor Count: 3-Methylisoxazole Eliminates One HBD Relative to Des-Methyl Analog
The 3-methyl substitution on the isoxazole ring of CAS 946229-48-7 replaces a tautomeric N–H group (present in the des-methyl analog CAS 941868-87-7) with a C–CH₃ group, reducing the hydrogen-bond donor (HBD) count from 2 to 1 . This is a constitutional difference, not a potency inference: the des-methyl analog carries a free isoxazole N–H that can act as an additional HBD, whereas the target compound has only the carboxamide N–H [1]. In the absence of published biological data, this single-HBD profile is the only quantitatively verifiable differentiation parameter relevant to procurement for permeability-sensitive or CNS-targeted screening cascades.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (carboxamide N–H only; 3-methylisoxazole ring has no N–H) |
| Comparator Or Baseline | Des-methyl analog (CAS 941868-87-7): 2 HBDs (carboxamide N–H + isoxazole N–H) |
| Quantified Difference | ΔHBD = –1 (target lower by exactly 1 HBD) |
| Conditions | Structural analysis from SMILES strings; no experimental H-bond measurement available. |
Why This Matters
Reducing HBD count from 2 to 1 decreases the compound's calculated tPSA and may improve passive membrane permeability—a critical filter in CNS drug discovery screening cascades.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), 3-26. HBD count as a component of the Rule of Five. View Source
